Secalciferol

Catalog No.
S619646
CAS No.
55721-11-4
M.F
C27H44O3
M. Wt
416.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Secalciferol

CAS Number

55721-11-4

Product Name

Secalciferol

IUPAC Name

(3R,6R)-6-[(1R,4E,7aR)-4-[(2Z)-2-[(5S)-5-hydroxy-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-2-methylheptane-2,3-diol

Molecular Formula

C27H44O3

Molecular Weight

416.6 g/mol

InChI

InChI=1S/C27H44O3/c1-18-8-12-22(28)17-21(18)11-10-20-7-6-16-27(5)23(13-14-24(20)27)19(2)9-15-25(29)26(3,4)30/h10-11,19,22-25,28-30H,1,6-9,12-17H2,2-5H3/b20-10+,21-11-/t19-,22+,23-,24?,25-,27-/m1/s1

InChI Key

FCKJYANJHNLEEP-AOWQBJNISA-N

SMILES

CC(CCC(C(C)(C)O)O)C1CCC2C1(CCCC2=CC=C3CC(CCC3=C)O)C

Synonyms

(24R)-24,25-Dihydroxyvitamin D3, 24,25 Dihydroxycholecalciferol, 24,25 Dihydroxyvitamin D 3, 24,25 Dihydroxyvitamin D3, 24,25-Dihydroxycholecalciferol, 24,25-Dihydroxyvitamin D 3, 24,25-Dihydroxyvitamin D 3, (3beta,5Z,7E,24R)-Isomer, 24,25-Dihydroxyvitamin D3, 24R,25 Dihydroxycholecalciferol, 24R,25-Dihydroxycholecalciferol, Dihydroxyvitamin D3, 24,25

Canonical SMILES

CC(CCC(C(C)(C)O)O)C1CCC2C1(CCCC2=CC=C3CC(CCC3=C)O)C

Isomeric SMILES

C[C@H](CC[C@H](C(C)(C)O)O)[C@H]1CCC\2[C@@]1(CCC/C2=C\C=C/3\C[C@H](CCC3=C)O)C

Description

The Ethics of Artificial Intelligence In today's rapidly advancing technology industry, artificial intelligence is becoming an increasingly prevalent topic of discussion. From self-driving cars to advanced medical diagnoses, AI is being integrated into more areas of our lives every day. However, with this influx of AI comes a multitude of ethical questions that must be considered. One of the primary concerns surrounding artificial intelligence is its potential impact on employment. As AI becomes more advanced, it has the potential to greatly reduce the need for human workers in many industries. While some argue that this will create new job opportunities as well, others worry about widespread unemployment and the potential for economic inequality. Another area of concern is the potential for AI algorithms to perpetuate existing biases and discrimination. Even with the best intentions, algorithms written by humans are subject to the same biases and prejudices as their creators. This means that without careful consideration, AI could end up worsening existing societal inequalities, rather than correcting them. There is also the potential for artificial intelligence to be used for harmful purposes, such as surveillance or warfare. As AI becomes more advanced, it could be used to create autonomous weapons, which would require ethical considerations regarding their use in warfare and potential civilian casualties. To address these concerns, it is essential that the ethical implications of artificial intelligence be considered at every step of development, from design to implementation. This includes ensuring that algorithms are written with diversity and inclusivity in mind, as well as creating regulations to prevent the malicious use of AI. Overall, while the potential applications of artificial intelligence are exciting, it is important to recognize and address the ethical challenges that come with its development. By prioritizing ethical considerations and continually reassessing the impacts of AI on society, we can ensure that these technologies are developed ethically and with the best interests of all in mind.

Secalciferol, also known as (24R)-24,25-dihydroxyvitamin D3, is a naturally occurring metabolite of vitamin D found in humans and certain bacteria []. While research on Secalciferol is ongoing, here's a glimpse into its potential applications in scientific research:

Bone health and metabolism:

Secalciferol plays a role in regulating calcium homeostasis, a crucial process for maintaining healthy bones. Studies suggest it might enhance the calcemic (calcium-increasing) effect of calcitriol, the most active form of vitamin D, potentially contributing to bone health research [].

Cellular differentiation and proliferation:

Secalciferol's involvement in cellular processes like differentiation and proliferation makes it a potential candidate for research related to tissue development and regeneration [].

Immune function:

Limited evidence suggests Secalciferol might interact with the immune system, potentially opening avenues for research on its role in immune responses and disorders [].

Secalciferol, also known as 24,25-dihydroxyvitamin D3, is a biologically active metabolite of vitamin D. It is primarily involved in the regulation of calcium and phosphate metabolism, playing a crucial role in bone health and immune function. The chemical formula of Secalciferol is C27H44O3C_{27}H_{44}O_{3} and it has a molecular weight of approximately 416.65 g/mol . This compound is formed through the hydroxylation of cholecalciferol (vitamin D3) in the liver, leading to its conversion into more active forms that influence various physiological processes.

Secalciferol binds to the vitamin D receptor (VDR) in target cells throughout the body. This complex then interacts with DNA, influencing the expression of various genes involved in calcium homeostasis, bone mineralization, cell differentiation, and immune function [, ].

Secalciferol is generally safe at recommended doses. However, high doses can lead to vitamin D toxicity, characterized by hypercalcemia (elevated blood calcium levels), nausea, vomiting, and kidney problems []. Secalciferol is not flammable but should be stored in a cool, dark place to prevent degradation [].

Data:

The tolerable upper intake level (UL) for vitamin D, which includes Secalciferol, is 4000 IU/day for adults [].

That are essential for its biological activity:

  • Oxidation: Hydroxyl groups in Secalciferol can be oxidized to form ketones or aldehydes. Common oxidizing agents include potassium permanganate and chromium trioxide.
  • Reduction: Carbonyl groups can be reduced to form alcohols using reducing agents like lithium aluminum hydride or sodium borohydride.
  • Substitution: Hydroxyl groups can undergo nucleophilic substitution reactions with alkyl halides or acyl chlorides, allowing for the introduction of new functional groups.

These reactions are vital for modifying the compound's structure to enhance its biological activity or to synthesize derivatives for research and therapeutic use.

Secalciferol exhibits significant biological activity primarily through its interaction with the vitamin D receptor (VDR). It regulates various cellular processes, including:

  • Calcium Homeostasis: Secalciferol enhances intestinal absorption of calcium and phosphate, essential for maintaining bone density and strength.
  • Bone Formation: It stimulates osteoblast activity, promoting bone ossification and mineralization.
  • Immune Modulation: The compound has anti-inflammatory properties and plays a role in modulating immune responses by influencing T cell activity .

The pharmacological effects of Secalciferol are mediated through its action on target cells involved in bone metabolism and immune function.

Secalciferol can be synthesized through several methods:

  • Hydroxylation of Cholecalciferol: The primary method involves the enzymatic conversion of cholecalciferol in the liver, where it undergoes hydroxylation at positions 24 and 25.
  • Chemical Synthesis: Laboratory synthesis can also be achieved through multi-step organic reactions involving precursor compounds derived from cholesterol or other sterols. This approach allows for modifications that yield various analogs of Secalciferol .

These synthesis methods are crucial for producing Secalciferol for research, therapeutic applications, and further studies on its biological effects.

Secalciferol has several applications in both clinical and research settings:

  • Nutritional Supplementation: It is used as a dietary supplement to prevent or treat vitamin D deficiency, particularly in populations at risk for osteoporosis.
  • Pharmaceutical Development: Research into Secalciferol's effects on bone health has led to its investigation as a potential treatment for conditions like osteoporosis and rickets.
  • Biochemical Research: Its role in calcium metabolism makes it an important compound in studies related to bone biology and metabolic disorders .

Research indicates that Secalciferol interacts with various biomolecules, influencing multiple biochemical pathways:

  • Enzyme Interactions: It interacts with enzymes involved in calcium metabolism, such as alkaline phosphatase, enhancing their activity.
  • Receptor Binding: The compound binds to the vitamin D receptor, initiating signaling cascades that regulate gene expression related to calcium absorption and bone remodeling .
  • Pharmacokinetics: Studies on the pharmacokinetic profile of Secalciferol reveal how its metabolism can be affected by factors like dosage and the presence of other metabolites.

These interaction studies are essential for understanding the full extent of Secalciferol's biological effects.

Secalciferol shares structural similarities with other vitamin D metabolites. Here are some compounds that are comparable:

Compound NameChemical FormulaKey Features
CholecalciferolC27H44OPrecursor to Secalciferol; synthesized from UV exposure.
Calcitriol (1,25-dihydroxyvitamin D3)C27H44O3Most active form; regulates calcium homeostasis directly.
ErgocalciferolC28H46OPlant-derived form; used as a dietary supplement.
25-Hydroxyvitamin D3 (Calcifediol)C27H44O3Major circulating form; precursor to calcitriol.

Uniqueness of Secalciferol

Secalciferol is unique due to its specific hydroxylation at positions 24 and 25, which differentiates it from other vitamin D metabolites. This structural modification influences its biological activity, particularly in bone formation and immune modulation, making it a significant compound in both nutritional science and pharmacology .

Physical Description

Solid

XLogP3

5

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

3

Exact Mass

416.32904526 g/mol

Monoisotopic Mass

416.32904526 g/mol

Heavy Atom Count

30

UNII

460029IUDA

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301+H311 (100%): Toxic if swallowed or in contact with skin [Danger Acute toxicity, oral;
acute toxicity, dermal];
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
H311 (100%): Toxic in contact with skin [Danger Acute toxicity, dermal];
H330 (100%): Fatal if inhaled [Danger Acute toxicity, inhalation];
H372 (100%): Causes damage to organs through prolonged or repeated exposure [Danger Specific target organ toxicity, repeated exposure];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Vitamins

KEGG Target based Classification of Drugs

Nuclear receptors
Thyroid hormone like receptors
Vitamin D3 like receptor
NR1I1 (VDR) [HSA:7421] [KO:K08539]

Pictograms

Health Hazard Acute Toxic

Acute Toxic;Health Hazard

Other CAS

55721-11-4
40013-87-4

Wikipedia

24,25-Dihydroxycholecalciferol

Use Classification

Lipids -> Sterol Lipids [ST] -> Secosteroids [ST03] -> Vitamin D3 and derivatives [ST0302]

Dates

Modify: 2023-08-15

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